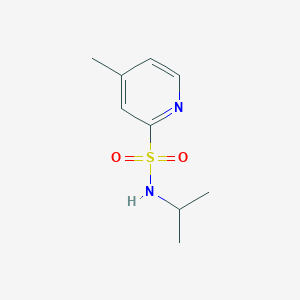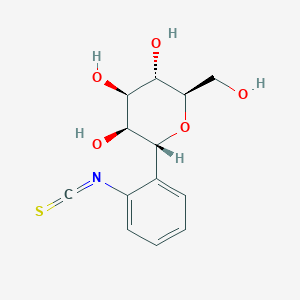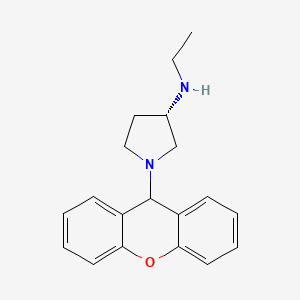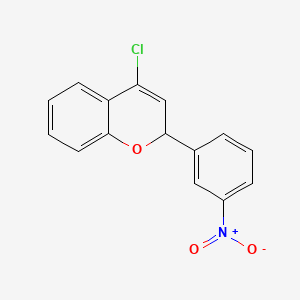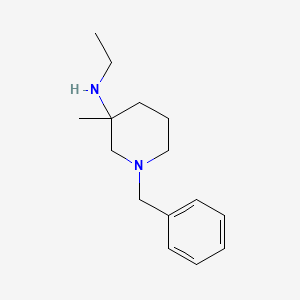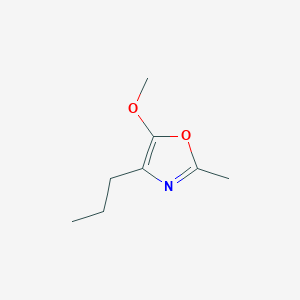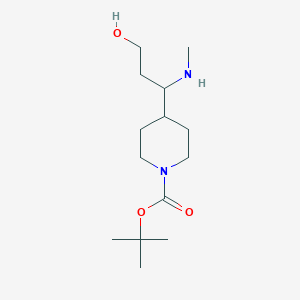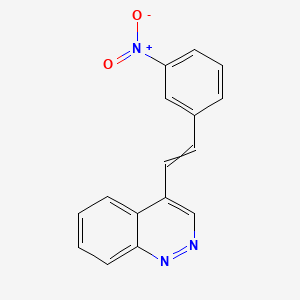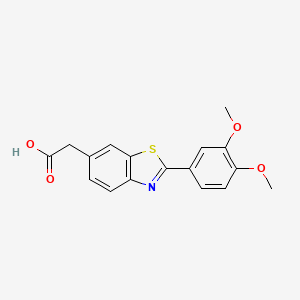![molecular formula C8H6N4 B13954390 1,2-Dihydroimidazo[4,5-g]indazole CAS No. 7075-61-8](/img/structure/B13954390.png)
1,2-Dihydroimidazo[4,5-g]indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroimidazo[4,5-g]indazole is a heterocyclic compound that features a fused ring system combining an imidazole and an indazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dihydroimidazo[4,5-g]indazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-nitrobenzaldehyde with glyoxal and ammonium acetate under reflux conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dihydroimidazo[4,5-g]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Applications De Recherche Scientifique
1,2-Dihydroimidazo[4,5-g]indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 1,2-Dihydroimidazo[4,5-g]indazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Imidazole: A simpler heterocyclic compound with a single imidazole ring.
Indazole: Another related compound with a fused benzene and pyrazole ring system.
Benzimidazole: Features a fused benzene and imidazole ring system.
Uniqueness: 1,2-Dihydroimidazo[4,5-g]indazole is unique due to its fused ring system, which combines the properties of both imidazole and indazole. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
7075-61-8 |
|---|---|
Formule moléculaire |
C8H6N4 |
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
1,2-dihydroimidazo[4,5-g]indazole |
InChI |
InChI=1S/C8H6N4/c1-2-6-8(10-4-9-6)7-5(1)3-11-12-7/h1-4,11-12H |
Clé InChI |
AWKISJSEHVHLPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=NC2=C3C1=CNN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



